N,N-Dimethyl-N'-(2-piperidin-4-ylethyl)sulfamide hydrochloride
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N,N-Dimethyl-N’-(2-piperidin-4-ylethyl)sulfamide hydrochloride” were not found, there are general methods for synthesizing piperidine derivatives. These methods involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Another method involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Scientific Research Applications
Sulfamide Derivatives in Medicinal Chemistry
- Sulfamide Functionality : Sulfamide derivatives, owing to their potential to form several electrostatic interactions with protein and other targets, play a significant role in medicinal chemistry. The sulfamide group is appreciated for its versatility, substituting for other functionalities like sulfonamide, sulfamate, or urea, in developing small-molecule therapeutics. An example includes the broad spectrum antibiotic doripenem, which contains a mono-substituted sulfamide. Despite being under-represented, sulfamide functionalities are gaining acceptance due to their valuable and versatile nature in medicinal applications (Reitz, Smith, & Parker, 2009).
Applications and Implications of Dimethyl Sulfoxide (DMSO)
Pharmacological Properties : Dimethyl sulfoxide (DMSO) exhibits several pharmacological effects, such as anti-inflammatory, analgesic, antibacterial, antifungal, antiviral activities, and membrane penetration enhancement. These properties highlight DMSO's potential as a therapeutic agent in treating tissue injury and compromised organ systems, including cardiac and central nervous system (CNS) damage (Jacob & de la Torre, 2009).
Therapeutic Agent and Drug Vehicle : DMSO's application as a therapeutic agent and drug vehicle for eye diseases is particularly noteworthy. It demonstrates favorable outcomes with low to none observed ocular or systemic toxicity, underscoring its potential in clinical ophthalmology for treating various acute and chronic ocular disorders (Hoang et al., 2021).
properties
IUPAC Name |
4-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-5-9-3-6-10-7-4-9;/h9-11H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQSITTVEFVHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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